An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)
An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-Hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an eicosanoid, it is implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cell proliferation. This technical guide provides a comprehensive overview of 11(R)-HETE, including its chemical properties, biosynthesis, and metabolism. It details established experimental protocols for its extraction and quantification, and explores its biological activities and signaling pathways. This document is intended to serve as a valuable resource for researchers in lipid biology, pharmacology, and drug development.
Introduction
11(R)-HETE, a member of the hydroxyeicosatetraenoic acid family, is an oxygenated metabolite of arachidonic acid. Its full chemical name is (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid[1]. It is the (R)-enantiomer of 11-HETE and is produced in biological systems through enzymatic pathways[2][3]. The stereospecificity of its synthesis and its distinct biological activities differentiate it from its (S)-enantiomer, which is often associated with non-enzymatic lipid peroxidation. This guide will focus on the technical aspects of studying 11(R)-HETE, from its biochemical origins to its functional roles and the methodologies used to investigate them.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 11(R)-HETE is essential for its accurate identification and quantification. Key properties are summarized in the table below.
| Property | Value | Reference |
| Full Name | (5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | [1] |
| Synonyms | 11(R)-Hydroxyeicosatetraenoic Acid, 11R-HETE | [2] |
| Molecular Formula | C₂₀H₃₂O₃ | |
| Molecular Weight | 320.5 g/mol | |
| CAS Number | 73347-43-0 |
Biosynthesis and Metabolism
The formation and degradation of 11(R)-HETE are tightly regulated enzymatic processes.
Biosynthesis
11(R)-HETE is primarily synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Both COX-1 and COX-2 enzymes can produce 11(R)-HETE, with the enzymatic reaction imparting the R-stereospecificity. In some lower organisms, such as the freshwater hydra and the sea urchin, 11(R)-lipoxygenases are responsible for its production. Cytochrome P450 (CYP) enzymes have also been shown to produce 11(R)-HETE.
Metabolism
The primary metabolic pathway for the inactivation of 11(R)-HETE involves its oxidation to 11-oxo-ETE. This conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 11-oxo-ETE has been shown to possess anti-proliferative effects.
Quantitative Data
The biological activity and physiological relevance of 11(R)-HETE are concentration-dependent. The following tables summarize key quantitative data from the literature.
Table 1: Concentrations of 11(R)-HETE in Human Blood
| Sample Type | Condition | Concentration (ng/mL) | Reference |
| Plasma | Untreated | 0.02 ± 0.01 | |
| Serum | - | 0.54 ± 0.1 | |
| Whole Blood | LPS stimulation (24h) | 0.32 ± 0.03 | |
| Whole Blood | Zymosan stimulation (24h) | 0.38 ± 0.03 |
Table 2: Biological Activity of 11(R)-HETE in Cardiomyocytes
| Parameter | Concentration | Effect | Reference |
| Induction of β/α-MHC ratio | 20 µM | 132% increase | |
| Increase in Cell Surface Area | 20 µM | 29% increase | |
| Increase in CYP1B1 mRNA | 20 µM | 116% increase | |
| Increase in EROD activity (human liver microsomes) | 100 nM | 145% increase |
Experimental Protocols
Accurate and reproducible methods for the extraction and quantification of 11(R)-HETE are crucial for research in this field.
Extraction of 11(R)-HETE from Biological Samples
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum:
-
Sample Preparation: To 200 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog of 11-HETE). Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of a 15% ethanol in water solution, and finally with 10 mL of hexane to remove non-polar impurities.
-
Elution: Elute the 11(R)-HETE from the cartridge with 10 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried residue in a suitable solvent (e.g., 50-100 µL of the initial mobile phase for LC-MS/MS analysis).
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).
-
Chiral Separation: To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) column is required.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of HETEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for 11-HETE is typically m/z 319.2, and characteristic product ions are monitored for quantification and confirmation.
-
Cell-Based Assay for Cardiomyocyte Hypertrophy
This protocol is adapted from a study on the effects of 11-HETE enantiomers on human cardiomyocytes.
-
Cell Culture: Culture human fetal ventricular cardiomyocytes (e.g., RL-14 cell line) in appropriate growth medium until they reach the desired confluence.
-
Treatment: Treat the cells with varying concentrations of 11(R)-HETE (e.g., 20 µM) or a vehicle control for a specified duration (e.g., 24 hours).
-
Analysis of Hypertrophic Markers:
-
Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Cell Size Measurement: Capture images of the cells using phase-contrast microscopy and analyze the cell surface area using image analysis software.
-
-
Analysis of CYP Enzyme Expression:
-
Gene Expression: Use qRT-PCR to quantify the mRNA levels of relevant cytochrome P450 enzymes (e.g., CYP1B1, CYP1A1).
-
Protein Expression: Perform Western blotting to determine the protein levels of the CYP enzymes of interest.
-
Biological Activities and Signaling Pathways
11(R)-HETE has been shown to exert a range of biological effects. In the freshwater hydra, it is involved in tentacle regeneration. In mammals, it has been found in atherosclerotic plaques, suggesting a role in cardiovascular disease.
Recent studies have demonstrated that 11(R)-HETE can induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of several cytochrome P450 enzymes, particularly CYP1B1. The precise signaling pathway through which 11(R)-HETE mediates these effects is still under investigation. While receptors for other HETE isomers, such as GPR31 for 12(S)-HETE, have been identified, a specific receptor for 11(R)-HETE has not yet been conclusively determined. The observed upregulation of CYP enzymes suggests that 11(R)-HETE may act through nuclear receptors or other transcription factors, but further research is needed to elucidate the complete signaling cascade.
Conclusion
11(R)-HETE is a stereospecific eicosanoid with emerging roles in cardiovascular physiology and pathology. The technical guide has provided a detailed overview of its chemical nature, biosynthesis, and metabolism, along with robust protocols for its study. The quantitative data presented herein highlights its potent biological activity at nanomolar to micromolar concentrations. While significant progress has been made in understanding the effects of 11(R)-HETE, future research should focus on the definitive identification of its cellular receptors and the complete elucidation of its downstream signaling pathways. Such knowledge will be critical for the development of novel therapeutic strategies targeting the 11(R)-HETE axis in human disease.
